

Application Notes: Dual-Crosslinking with DSG and Formaldehyde in ChIP

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Compound of Interest

Compound Name: DNA crosslinker 6

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Introduction to Dual-Crosslinking

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with DNA.[1][2][3] The standard method utilizes formaldehyde, a zero-length crosslinker, to covalently link proteins directly bound to DNA.[4][5] However, this approach can be inefficient for capturing larger protein complexes where only a subset of proteins is in direct contact with DNA, or for proteins that interact transiently with chromatin.[1]

A dual-crosslinking approach, employing a sequential treatment with a longer, protein-protein crosslinker like Disuccinimidyl glutarate (DSG) followed by formaldehyde, addresses this limitation.[1][6] DSG first stabilizes protein complexes by linking primary amines on adjacent proteins, which are then fixed to the DNA by formaldehyde.[7] This two-step method enhances the capture of entire protein complexes associated with chromatin, providing a more comprehensive view of the nuclear landscape.[8]

Advantages of the Dual-Crosslinking Approach

- Enhanced capture of protein complexes: The longer spacer arm of DSG (7.7 Å) compared to formaldehyde (~2 Å) allows for the stabilization of larger protein complexes.[9][10]
- Improved detection of indirect DNA interactions: Co-factors and other proteins that do not directly bind DNA but are part of a DNA-binding complex can be efficiently captured.[6]

- Stabilization of transient interactions: Weak or transient protein-protein interactions within a chromatin-bound complex can be locked in place by DSG before formaldehyde fixation.[2]
- Increased signal-to-noise ratio: For certain targets, dual crosslinking has been shown to increase the enrichment of the target protein relative to background.[5][8]

Characteristics of Crosslinking Agents

Feature	Disuccinimidyl glutarate (DSG)	Formaldehyde
Type	Homobifunctional NHS-ester	Zero-length
Target	Primary amines (e.g., lysine residues)	Primary amines, sulfhydryls, etc.
Spacer Arm Length	7.7 Å	~2 Å
Reactivity	Protein-protein	Protein-protein and protein-DNA
Reversibility	Not directly reversible by heat	Reversible by heat

Experimental Protocols

Protocol 1: Dual-Crosslinking of Adherent Mammalian Cells

This protocol is adapted from established methods for dual-crosslinking in preparation for ChIP. [1][4][11]

Materials:

- Phosphate-Buffered Saline (PBS)
- Disuccinimidyl glutarate (DSG) (ProteoChem, c1104)
- Dimethyl sulfoxide (DMSO)
- Formaldehyde (37% solution)

- Glycine (2.5 M stock solution)
- Cell Lysis Buffer
- Protease inhibitors

Procedure:

- Cell Culture: Grow adherent cells in 150 mm dishes to 80-90% confluency (approximately 1×10^7 to 5×10^7 cells per dish).[\[11\]](#)
- DSG Crosslinking:
 - Wash cells three times with room temperature PBS.
 - Add 20 mL of PBS to each dish.
 - Prepare a fresh 0.5 M stock solution of DSG in DMSO.[\[4\]](#) Add the DSG stock solution to the PBS on the plates to a final concentration of 2 mM.[\[1\]](#)[\[4\]](#)
 - Swirl the dishes immediately to ensure even mixing.[\[1\]](#)
 - Incubate at room temperature for 45 minutes on a rocking platform.[\[1\]](#)[\[4\]](#)
- Formaldehyde Crosslinking:
 - Aspirate the DSG solution and wash the cells twice with PBS.
 - Add 20 mL of fresh PBS to each dish.
 - Add 540 μ L of 37% formaldehyde to a final concentration of 1%.[\[4\]](#)
 - Incubate at room temperature for 10-15 minutes.[\[4\]](#)[\[11\]](#)
- Quenching:
 - Add 1 mL of 2.5 M glycine to each dish to quench the formaldehyde.[\[4\]](#)
 - Incubate for 10 minutes at room temperature with gentle swirling.[\[4\]](#)

- Cell Harvesting:
 - Aspirate the solution and wash the cells three times with ice-cold PBS containing protease inhibitors.[4]
 - Scrape the cells in 2 mL of ice-cold PBS with protease inhibitors and transfer to a conical tube.
 - Centrifuge at 1,500 rpm for 5 minutes at 4°C.[4]
 - The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for chromatin preparation.

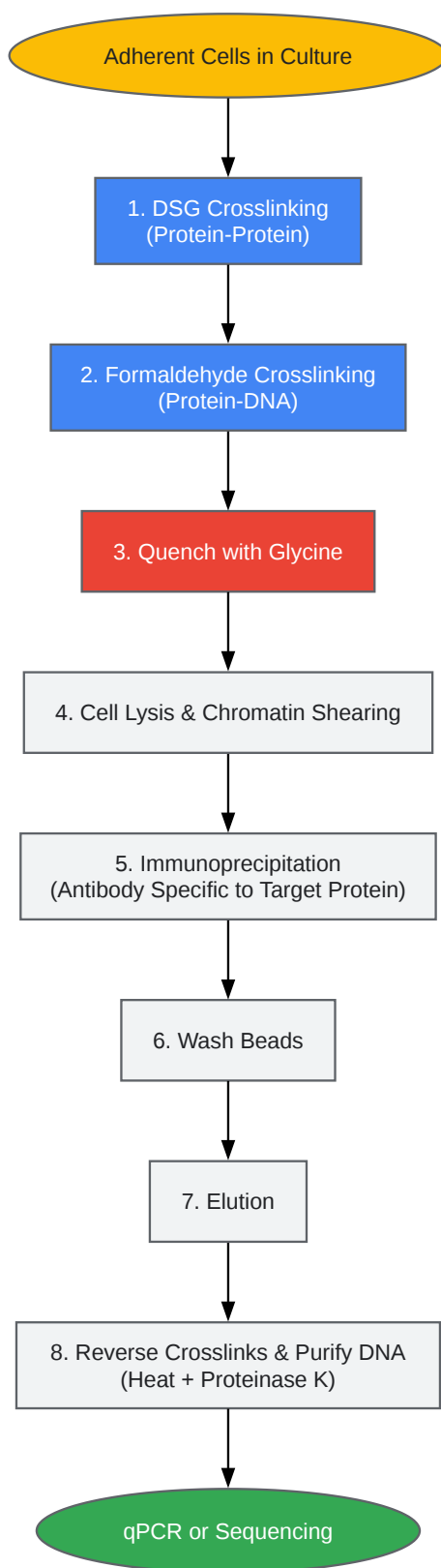
Protocol 2: Chromatin Preparation, Immunoprecipitation, and Reversal

Procedure:

- Cell Lysis: Resuspend the crosslinked cell pellet in 500 µl of ice-cold Cell Lysis Buffer with protease inhibitors and incubate on ice for 10 minutes.[4]
- Chromatin Shearing:
 - Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp.
 - Note: Dual-crosslinked chromatin is often more resistant to sonication.[1][4] Optimization of sonication conditions (power, time, cycles) is critical.
- Immunoprecipitation (IP):
 - Dilute the sheared chromatin in ChIP Dilution Buffer.
 - Pre-clear the chromatin with Protein A/G beads.
 - Save a small aliquot as the "input" control.
 - Incubate the remaining chromatin with the antibody of interest overnight at 4°C with rotation.

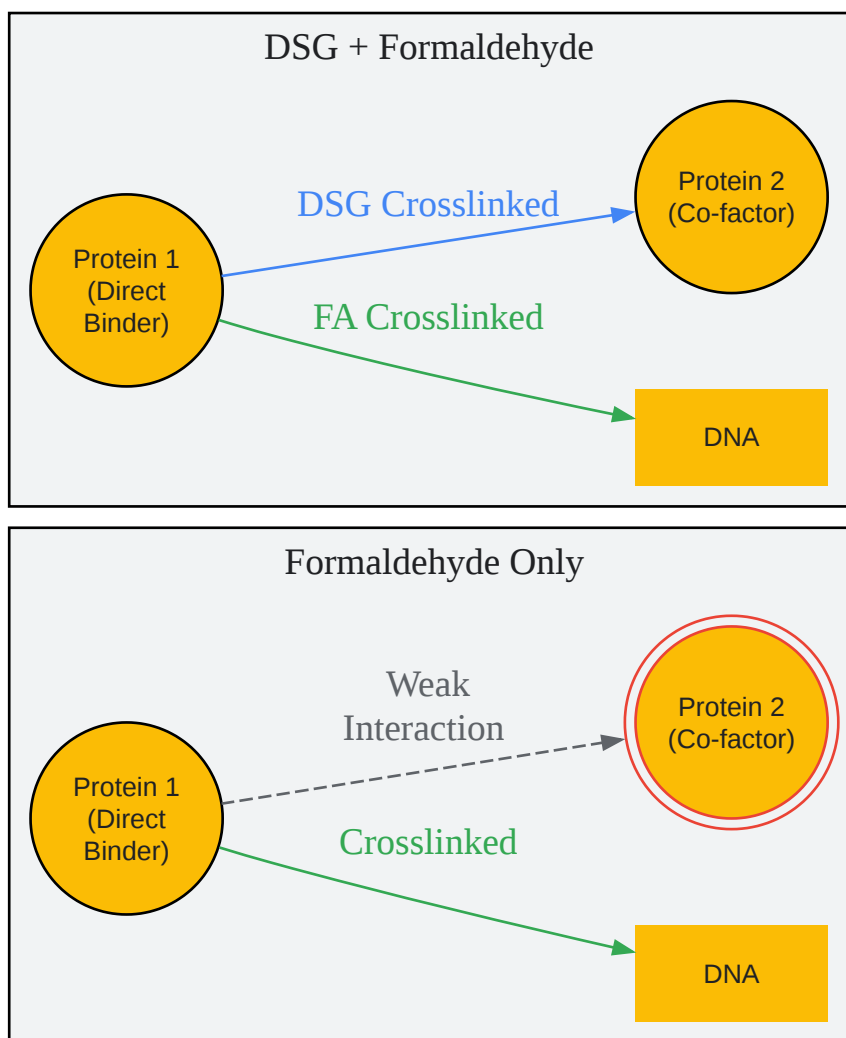
- Add Protein A/G beads and incubate for an additional 1-4 hours.[\[1\]](#)
- Washes:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.[\[1\]](#)
- Elution:
 - Elute the chromatin from the beads by adding Elution Buffer and incubating at room temperature.[\[1\]](#)
- Crosslink Reversal:
 - Add NaCl to the eluates and the input sample to a final concentration of 0.2 M.
 - Incubate at 65°C for 4-10 hours to reverse the formaldehyde crosslinks.[\[6\]](#)
 - Add RNase A and incubate at 37°C for 30 minutes.
 - Add Proteinase K and incubate at 45°C for 1 hour.[\[12\]](#) Note: DSG crosslinks are not reversible by heat. Proteinase K digestion is essential to degrade the crosslinked proteins and release the DNA.[\[13\]](#)[\[14\]](#)
- DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a DNA purification kit. The purified DNA is now ready for downstream analysis such as qPCR or sequencing.

Visualizations



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Caption: Workflow for dual-crosslinking chromatin immunoprecipitation.



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- To cite this document: BenchChem. [Application Notes: Dual-Crosslinking with DSG and Formaldehyde in ChIP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563030#dna-crosslinker-6-in-chromatin-immunoprecipitation]

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